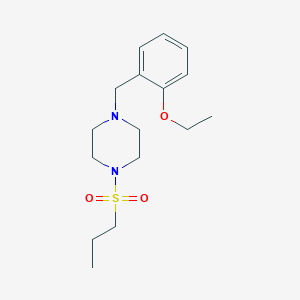
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C18H20ClNO3.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide reduces the production of inflammatory mediators, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of prostaglandins and thromboxanes, which are involved in the regulation of pain, inflammation, and fever. It has also been shown to inhibit the proliferation of cancer cells and the replication of viruses. Furthermore, it has been found to exhibit high thermal stability and electrical conductivity, making it a promising candidate for the development of organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has several advantages and limitations for lab experiments. Its anti-inflammatory, analgesic, and antipyretic properties make it a useful tool for the study of pain and inflammation. Its antitumor and antiviral activities make it a valuable candidate for the development of new cancer and viral therapies. However, its potential toxicity and limited solubility in water can pose challenges in its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide. One direction is the development of new drugs for the treatment of pain, inflammation, and fever. Another direction is the investigation of its potential use in cancer and viral therapy. Furthermore, its high thermal stability and electrical conductivity make it a promising candidate for the development of organic electronic devices. Finally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide can be synthesized through a multi-step reaction involving the condensation of 2-chloro-4,6-dimethylphenol and 4-ethoxyphenol with ethyl chloroacetate, followed by hydrolysis and amidation reactions. The purity of the final product can be enhanced through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been shown to possess antitumor and antiviral activities, indicating its potential use in cancer and viral therapy. Furthermore, it has been investigated for its potential applications in the field of organic electronics due to its high thermal stability and electrical conductivity.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-14-5-7-15(8-6-14)23-11-17(21)20-18-13(3)9-12(2)10-16(18)19/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLINCLNVELIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B5690054.png)

![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)
![4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5690090.png)
![2-(ethylamino)-N-[1-(2-thienylcarbonyl)-3-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5690095.png)
![3-oxo-2-(3-phenylpropyl)-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5690103.png)
![N-methyl-N-[2-(3-methyl-3-phenyl-1-piperidinyl)-2-oxoethyl]-4-piperidinamine dihydrochloride](/img/structure/B5690105.png)
amino]pyrimidine-5-carboxylic acid](/img/structure/B5690106.png)
![5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5690111.png)
![3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5690119.png)
![5-fluoro-1-methyl-3-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5690121.png)
![3-methyl-N-[(2-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5690147.png)